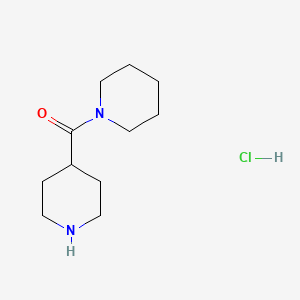

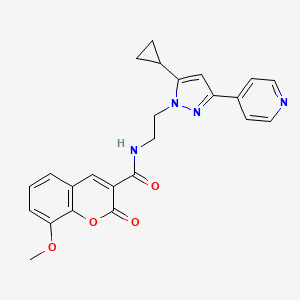

![molecular formula C13H15ClO2S B2580846 [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287332-02-7](/img/structure/B2580846.png)

[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as MBPMS, is a chemical compound widely used in scientific research. It belongs to the family of sulfonyl chlorides and has a bicyclic structure. MBPMS is known for its ability to selectively protect primary alcohols in the presence of other functional groups, making it a valuable reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves the formation of a sulfonate ester with the primary alcohol. This ester is stable under a variety of reaction conditions, allowing for the selective deprotection of the primary alcohol at a later stage in the synthesis.

Biochemical and Physiological Effects

There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a stable and non-toxic reagent, making it suitable for use in scientific research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride as a protecting group is its high selectivity. This allows for the protection of primary alcohols in the presence of other functional groups, reducing the number of steps required in the synthesis of complex organic molecules. This compound is also stable under a variety of reaction conditions, making it a versatile reagent.

One limitation of using this compound is its sensitivity to moisture. It should be stored in a dry environment to prevent hydrolysis. Additionally, the deprotection of the primary alcohol requires harsh reaction conditions, which can be detrimental to other functional groups present in the molecule.

Zukünftige Richtungen

There are several future directions for the use of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in scientific research. One potential application is in the synthesis of complex natural products, where the selective protection of primary alcohols is critical. Additionally, the development of new protecting groups with improved selectivity and stability could lead to further advancements in organic synthesis.

Conclusion

In conclusion, this compound is a valuable reagent in scientific research. Its high selectivity and stability make it a useful protecting group for primary alcohols in the synthesis of complex organic molecules. While there are limitations to its use, there are also several future directions for the development and application of this compound in organic synthesis.

Synthesemethoden

[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be synthesized by reacting 3-methylphenylcyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an enolate intermediate and results in the formation of this compound as a white solid. The yield of this reaction is typically high, making it an efficient and cost-effective synthesis method.

Wissenschaftliche Forschungsanwendungen

[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is commonly used in organic synthesis as a protecting group for primary alcohols. It is known for its high selectivity, allowing for the protection of primary alcohols in the presence of other functional groups such as secondary alcohols, amines, and carboxylic acids. This makes it a valuable reagent in the synthesis of complex organic molecules.

Eigenschaften

IUPAC Name |

[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2S/c1-10-3-2-4-11(5-10)13-6-12(7-13,8-13)9-17(14,15)16/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSWNOVXIYRTCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C23CC(C2)(C3)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

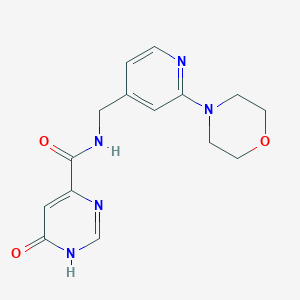

![2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine](/img/structure/B2580763.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

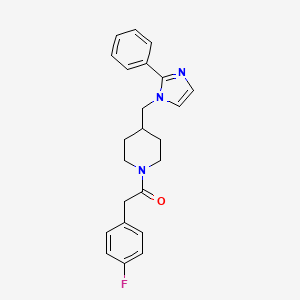

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580769.png)

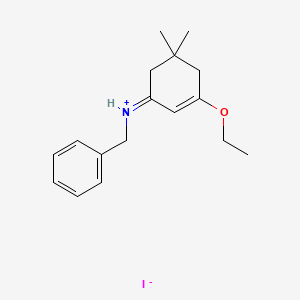

![5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2580771.png)

![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2580772.png)

![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide](/img/structure/B2580774.png)

![N-butyl-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2580775.png)

![6-(4-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2580785.png)